N-(Benzoylcarbamoyl)glycyl-L-leucine
CAS No.: 827613-08-1
Cat. No.: VC16811093
Molecular Formula: C16H21N3O5
Molecular Weight: 335.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827613-08-1 |
|---|---|
| Molecular Formula | C16H21N3O5 |
| Molecular Weight | 335.35 g/mol |
| IUPAC Name | (2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C16H21N3O5/c1-10(2)8-12(15(22)23)18-13(20)9-17-16(24)19-14(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,20)(H,22,23)(H2,17,19,21,24)/t12-/m0/s1 |
| Standard InChI Key | ZTGGOQKVWNXBQM-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1 |
Introduction
N-(Benzoylcarbamoyl)glycyl-L-leucine is a synthetic dipeptide derivative with a unique chemical structure that combines a benzoylcarbamoyl group with glycyl-L-leucine. This compound is primarily studied for its chemical reactivity, biological activity, and potential applications in biochemical research and industrial processes.
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IUPAC Name: (2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid
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Molecular Formula: C16H21N3O5
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Molecular Weight: 335.35 g/mol
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CAS Number: 827613-08-1
Synthesis of N-(Benzoylcarbamoyl)glycyl-L-leucine
The synthesis of this compound involves the reaction of benzoyl chloride with glycyl-L-leucine in the presence of a base such as triethylamine. The process is typically carried out in dichloromethane at low temperatures to ensure high yield and purity.
Synthetic Route:
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Reactants: Benzoyl chloride, glycyl-L-leucine, triethylamine.
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Solvent: Dichloromethane.
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Reaction Conditions: Low temperatures (~0–5°C).
Industrial Production:
Industrial-scale synthesis employs automated reactors and continuous flow systems to maintain consistent reaction conditions, enhancing production efficiency.
Chemical Reactions and Stability
N-(Benzoylcarbamoyl)glycyl-L-leucine demonstrates diverse reactivity due to its peptide bonds and benzoyl group.
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Hydrolysis: Breaks into constituent amino acids (e.g., leucine and phthalic acid) under acidic or basic conditions.
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Cyclization: Forms imides under strong acidic conditions (e.g., with sulfuric acid at high temperatures).
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Hydrolysis | HCl or NaOH, water | Phthalic acid, leucine |
| Cyclization | Sulfuric acid | N-phthaloylleucine |
Biological Activity
This compound has been studied for its role in cellular signaling and metabolic pathways, particularly related to protein synthesis and enzyme modulation.
Mechanisms of Action:
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mTOR Pathway Activation: Similar to leucine derivatives, it may activate the mTOR pathway, promoting protein synthesis.
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Enzyme Inhibition: Potentially interacts with hydrolases, affecting peptide metabolism.
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Cellular Uptake: Likely transported via peptide transporters, enhancing bioavailability.
Biological Effects:
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Enhances protein synthesis in muscle cells by increasing phosphorylation of S6K1.
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Modulates neuroendocrine pathways, potentially reducing appetite through hypothalamic signaling.
Applications in Research
N-(Benzoylcarbamoyl)glycyl-L-leucine is employed in various fields of research due to its structural properties and biological effects.
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Chemistry: Model compound for studying peptide bond formation and hydrolysis.
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Biology: Tool for investigating protein folding and stability.
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Medicine: Explored for therapeutic potential in metabolic regulation.
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Industry: Used in synthesizing complex molecules and as a reagent in chemical processes.
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